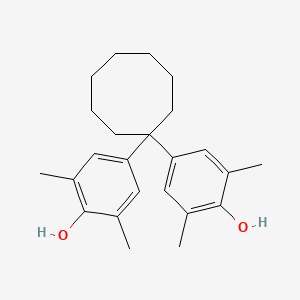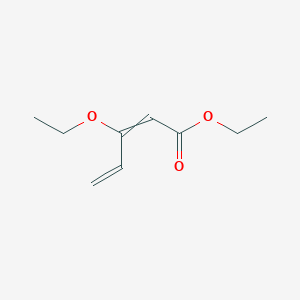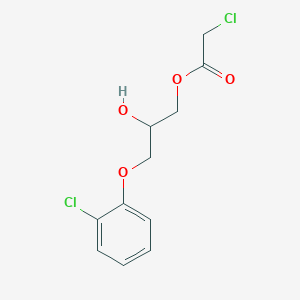
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a chlorophenoxy group, and a hydroxypropyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of chloroacetic acid with 3-(chlorophenoxy)-2-hydroxypropyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of a strong acid like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Chloroacetic acid and 3-(chlorophenoxy)-2-hydroxypropyl alcohol.
Substitution: Depending on the nucleophile, products can include various substituted derivatives of the original compound.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Therapeutic Agent: Research may explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry:
Herbicide Development:
作用机制
The mechanism by which acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester exerts its effects involves its interaction with specific molecular targets. For example, in herbicidal applications, similar compounds act by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the plant . The compound may interact with enzymes or receptors involved in these pathways, disrupting normal cellular functions.
相似化合物的比较
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide that shares a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a similar structure, used for selective weed control.
Uniqueness:
Structural Differences: The presence of the hydroxypropyl ester moiety and the specific positioning of the chloro and chlorophenoxy groups make acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester unique compared to other similar compounds.
Reactivity: The unique structure may confer different reactivity and biological activity, making it a compound of interest for further research and development.
属性
CAS 编号 |
90317-49-0 |
|---|---|
分子式 |
C11H12Cl2O4 |
分子量 |
279.11 g/mol |
IUPAC 名称 |
[3-(2-chlorophenoxy)-2-hydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C11H12Cl2O4/c12-5-11(15)17-7-8(14)6-16-10-4-2-1-3-9(10)13/h1-4,8,14H,5-7H2 |
InChI 键 |
CQUVBCWACOJMHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCC(COC(=O)CCl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


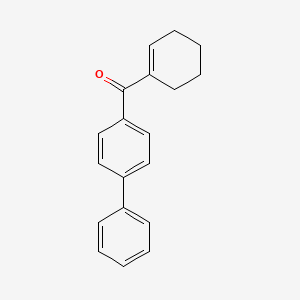
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
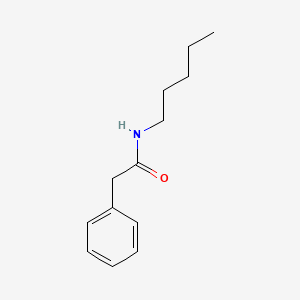
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
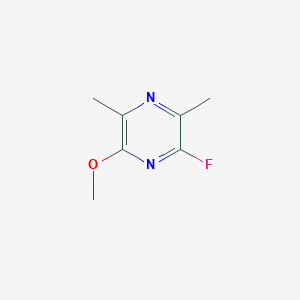
![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
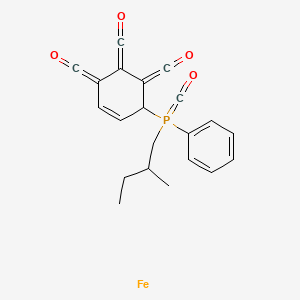
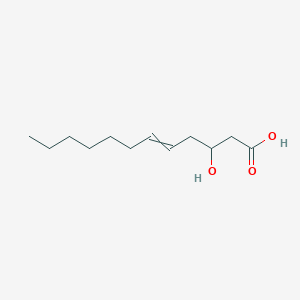
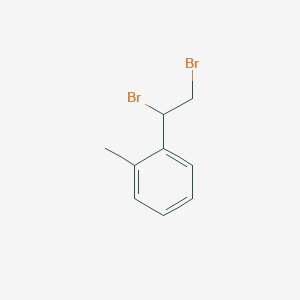
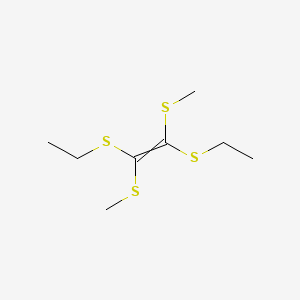
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
